

Application Note: Synthesis of Dihydro- β -ionol from β -Ionone

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Compound of Interest

Compound Name: Dehydrodihydroionol

Cat. No.: B15349628

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Audience: Researchers, scientists, and drug development professionals.

Introduction

β -Ionone is a significant aroma compound found in various essential oils, notably rose and violet, and serves as a crucial precursor in the synthesis of Vitamin A and various carotenoids. [1][2] Its derivatives are widely used in the fragrance, food, and pharmaceutical industries.[1][3] This document provides a detailed protocol for the synthesis of dihydro- β -ionol from β -ionone. While the term "**dehydrodihydroionol**" is not standard, a plausible and valuable transformation is the synthesis of dihydro- β -ionol, which involves the reduction of both the ketone functional group and the conjugated double bond of the enone system in β -ionone. This compound is a valuable synthetic intermediate for various fragrances, such as theaspirane.

Reaction Scheme

The overall transformation of β -ionone to dihydro- β -ionol is a reduction reaction that can be effectively achieved using a Birch reduction.

Caption: Overall reaction for the synthesis of dihydro- β -ionol from β -ionone.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property	β -Ionone	Dihydro- β -ionol
Molecular Formula	C ₁₃ H ₂₀ O[1]	C ₁₃ H ₂₄ O[4]
Molecular Weight	192.30 g/mol [1]	196.33 g/mol [4]
Appearance	Colorless to pale yellow liquid[1][2]	White solid with a woody odor[4][5]
Boiling Point	127°C @ 16 hPa[6]	234°C @ 760 mmHg[4]
Melting Point	-35°C[6]	38-40°C[4][7]
Density	~0.945 g/cm ³ [6]	~0.92 g/cm ³ @ 25°C[5]
Refractive Index	1.517 - 1.522 @ 20°C[6]	~1.463[7]
Solubility	Soluble in alcohol and organic solvents; slightly soluble in water[1][8].	Soluble in common organic solvents; insoluble in water[4][7].
CAS Number	14901-07-6[1]	3293-47-8[4]

Experimental Protocol: Birch Reduction of β -Ionone

This protocol details the synthesis of dihydro- β -ionol from β -ionone via a Birch reduction. This method effectively reduces the α,β -unsaturated ketone moiety.

Materials and Equipment

- Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.
- Low-temperature thermometer.
- Addition funnel.
- Standard laboratory glassware for extraction and purification.
- Rotary evaporator.

- Column chromatography setup.

Reagents

Reagent	Molecular Formula	Molar Mass (g/mol)	Quantity (Example)	Moles (Example)
β-Ionone	C ₁₃ H ₂₀ O	192.30	10.0 g	0.052
Anhydrous Ethanol	C ₂ H ₅ OH	46.07	20 mL	0.34
Sodium Metal	Na	22.99	4.8 g	0.21
Liquid Ammonia	NH ₃	17.03	~200 mL	-
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	As needed	-
Ammonium Chloride	NH ₄ Cl	53.49	~11.2 g	0.21

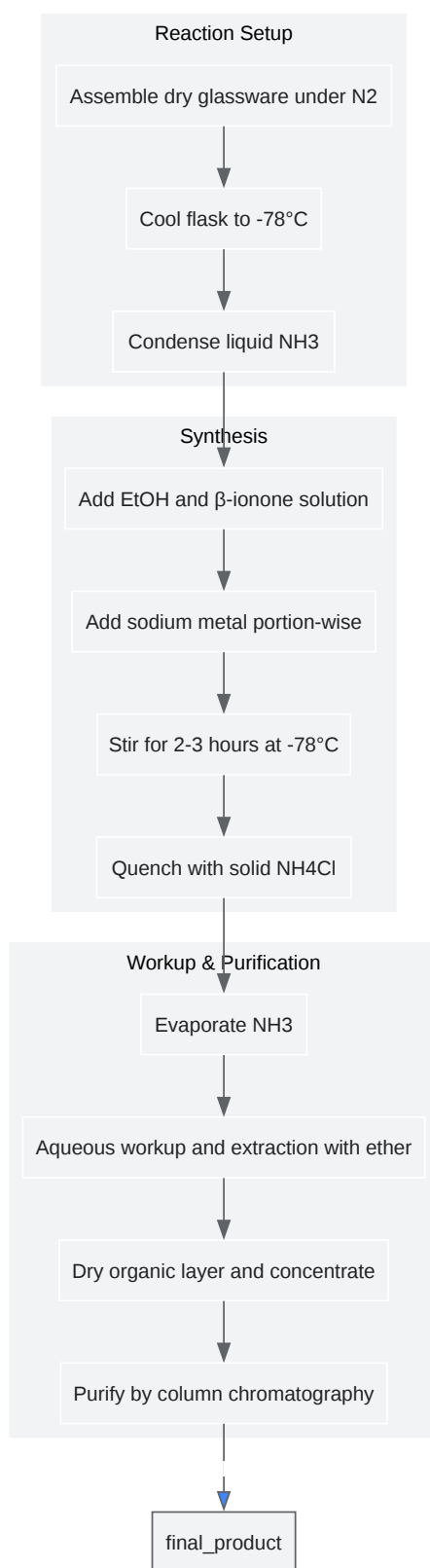
Procedure

- Setup: Assemble the three-necked flask with the mechanical stirrer and dry ice condenser. Ensure the system is dry and purged with an inert gas like nitrogen or argon.
- Condensation of Ammonia: Cool the flask to -78°C using a dry ice/acetone bath. Condense approximately 200 mL of anhydrous liquid ammonia into the flask.
- Addition of Reactants: Once the ammonia is condensed, begin stirring and add 20 mL of anhydrous ethanol. In a separate flask, dissolve 10.0 g of β-ionone in 50 mL of anhydrous diethyl ether. Add this solution to the ammonia mixture.
- Addition of Sodium: Carefully add small pieces of sodium metal (4.8 g) to the reaction mixture over 30 minutes. The solution should turn a deep blue color, indicating the presence of solvated electrons. Maintain the temperature at approximately -78°C.
- Reaction: Allow the reaction to stir for 2-3 hours at -78°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Quenching: After the reaction is complete (indicated by the disappearance of the blue color or by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears permanently.
- Workup:
 - Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
 - Add 100 mL of water to the remaining residue.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.
 - Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude dihydro- β -ionol by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of dihydro- β -ionol.



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Caption: Workflow for the synthesis of dihydro-β-ionol via Birch reduction.

Applications and Further Syntheses

Dihydro- β -ionol is recognized as a flavoring agent and is used in the fragrance industry for its woody and floral notes.[4][9] It is a key component in the reconstruction of osmanthus absolute.[10] Furthermore, it serves as a valuable chiral intermediate for the synthesis of other important aroma compounds. For instance, dihydro- β -ionol can be converted to theaspirane, a fragrance compound found in black tea and raspberry, through an intramolecular cyclization reaction.[11]

Safety Precautions

- **Liquid Ammonia:** Liquid ammonia is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
- **Sodium Metal:** Sodium is a highly reactive metal that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture. Any residual sodium must be quenched carefully.
- **Diethyl Ether:** Diethyl ether is extremely flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

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